Anti‑Influenza A Potency: 6‑Fold Superiority Over Amantadine and Equipotency to Rimantadine
In a head‑to‑head in vitro comparison against influenza A virus, aminoalcohol 24 (structurally corresponding to 4-(2-adamantylamino)-1-adamantanol) was the most active compound tested. It exhibited 6‑fold higher potency than amantadine and equivalent potency to rimantadine [1]. The comparative analysis further revealed that aminoalcohol 24 was 26‑fold more potent than the broad‑spectrum antiviral ribavirin. This dataset was generated within a single study under uniform assay conditions, allowing direct potency ranking across the entire compound series.
| Evidence Dimension | Anti‑influenza A virus potency (fold difference vs. amantadine) |
|---|---|
| Target Compound Data | 6‑fold more active than amantadine; equipotent to rimantadine; 26‑fold more potent than ribavirin |
| Comparator Or Baseline | Amantadine (reference standard); rimantadine (clinical M2 blocker); ribavirin (broad‑spectrum control) |
| Quantified Difference | 6‑fold > amantadine; ≈1‑fold vs. rimantadine; 26‑fold > ribavirin |
| Conditions | In vitro anti‑influenza A virus assay (specific strain and EC50 determination as reported in Zoidis et al., 2010) |
Why This Matters
For researchers selecting an aminoadamantane scaffold for influenza A drug discovery, this compound provides a 6‑fold potency advantage over the historic standard amantadine while matching the clinical benchmark rimantadine, making it a superior starting point for lead optimization.
- [1] Zoidis G, Kolocouris N, Kelly JM, Prathalingam SR, Naesens L, De Clercq E. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. Eur J Med Chem. 2010;45(11):5022-5030. doi:10.1016/j.ejmech.2010.08.009. View Source
